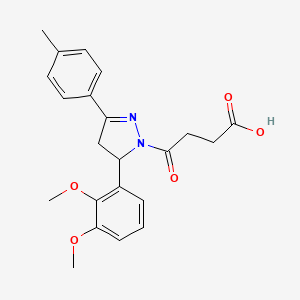

4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

4-(5-(2,3-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazol-1-yl core substituted with a 2,3-dimethoxyphenyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 3. This compound is of interest due to structural similarities with pharmacologically active pyrazoline derivatives, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

4-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-14-7-9-15(10-8-14)17-13-18(24(23-17)20(25)11-12-21(26)27)16-5-4-6-19(28-2)22(16)29-3/h4-10,18H,11-13H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIFKDGMGGIQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the condensation of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring. For instance, 2,3-dimethoxyphenylhydrazine can be reacted with a diketone such as acetylacetone under acidic or basic conditions to form the pyrazole core.

-

Substitution Reactions: : The pyrazole intermediate can then undergo further substitution reactions to introduce the p-tolyl group. This can be achieved through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck coupling.

-

Formation of the Butanoic Acid Moiety: : The final step involves the introduction of the butanoic acid group. This can be done through esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their activity against various diseases, including cancer, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazoline derivatives with modified aryl substituents and functional groups have been synthesized and studied for structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects on Bioactivity: Methoxy groups (e.g., 2,3-dimethoxy in the target compound) are associated with enhanced cytotoxicity in related compounds, as seen in , where methoxy-substituted pyrazolines demonstrated activity against oral squamous cell carcinoma (OSCC) .

- Lower yields in halogenated derivatives (e.g., 27% for Compound 25 in ) suggest substituent-dependent challenges in synthesis .

Pharmacological Activity

- Anticancer Potential: The 3,4-dimethoxyphenyl-substituted analog in showed potent activity against MCF-7, A549, and HepG-2 cancer cell lines, highlighting the importance of methoxy positioning . The target compound’s 2,3-dimethoxy configuration may similarly enhance cytotoxicity but requires empirical validation.

- Antimicrobial Activity : Brominated pyrazolines (e.g., ) demonstrated antimicrobial properties, suggesting halogen substituents may favor interactions with bacterial targets .

Physicochemical Properties

- Solubility and pKa: The brominated analog (CAS 309926-09-8) has a predicted pKa of 4.84, typical for weak acids, suggesting the target compound’s oxobutanoic acid moiety confers similar solubility and ionization behavior . Methoxy groups may enhance water solubility compared to halogens.

- Thermal Stability : Predicted boiling points (e.g., 569.2°C for the bromo analog) indicate high thermal stability, a trait likely shared by the target compound due to its aromatic substituents .

Research Findings and Implications

- Methoxy vs.

- Synthetic Feasibility : High-yield synthesis of methoxy-substituted pyrazolines (e.g., ) supports scalability for the target compound, though optimization may be needed .

Biological Activity

4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Dimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- p-Tolyl Group : Contributes to the compound's pharmacological profile.

- Oxobutanoic Acid Moiety : Imparts acidic properties that may influence solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Several studies have evaluated the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity (data not shown).

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Research suggests that it may reduce the production of TNF-alpha and IL-6 in activated macrophages.

- Animal Studies : In vivo models of inflammation showed reduced paw edema in treated groups compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Preliminary assays indicate that the compound possesses antimicrobial properties:

- Bacterial Strains Tested : The compound was effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets such as:

- Enzymatic Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors may lead to altered cellular signaling cascades.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives is useful. Below is a summary table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.